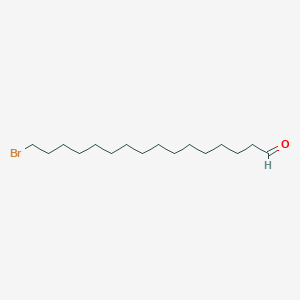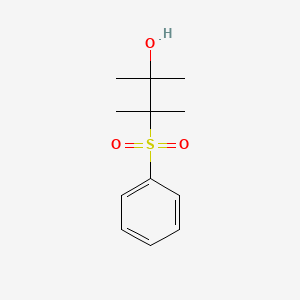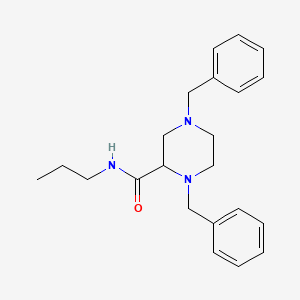![molecular formula C24H50N2O2 B12593569 N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide CAS No. 649569-36-8](/img/structure/B12593569.png)
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide is a chemical compound with the molecular formula C24H50N2O2 It is known for its unique structure, which includes a long hydrocarbon chain and a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide typically involves the reaction of 12-hydroxyoctadecanoic acid with N,N-diethylaminoethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its diethylaminoethyl group can interact with various molecular targets, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Diethylamino)ethyl]benzamide: Similar structure but with a benzene ring instead of a long hydrocarbon chain.
2-(Diethylamino)ethyl acrylate: Contains an acrylate group instead of an amide group.
Uniqueness
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide is unique due to its long hydrocarbon chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction or surfactant properties .
Properties
CAS No. |
649569-36-8 |
|---|---|
Molecular Formula |
C24H50N2O2 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-12-hydroxyoctadecanamide |
InChI |
InChI=1S/C24H50N2O2/c1-4-7-8-15-18-23(27)19-16-13-11-9-10-12-14-17-20-24(28)25-21-22-26(5-2)6-3/h23,27H,4-22H2,1-3H3,(H,25,28) |
InChI Key |
YRMIWYRTTZMDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)NCCN(CC)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)
![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![Azuleno[2,1-b]thiophene, 2,9-dibromo-](/img/structure/B12593536.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)


![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)


![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)

